lithium;trimethyl(3-methylpentyl)silane
Description
Lithium trimethyl(3-methylpentyl)silane is an organosilicon-lithium compound with the formula Li[Si(CH₃)₃(3-methylpentyl)]. This compound likely combines the strong reducing and nucleophilic characteristics of lithium with the steric and electronic effects of the trimethyl(3-methylpentyl)silane group. Such silane-modified lithium derivatives are pivotal in battery technologies and organic synthesis, where tailored substituents enhance stability and reactivity .
Properties
CAS No. |
74956-22-2 |
|---|---|
Molecular Formula |
C9H21LiSi |
Molecular Weight |
164.3 g/mol |
IUPAC Name |
lithium;trimethyl(3-methylpentyl)silane |
InChI |
InChI=1S/C9H21Si.Li/c1-6-9(2)7-8-10(3,4)5;/h8-9H,6-7H2,1-5H3;/q-1;+1 |
InChI Key |
HKYSQXZQDDCBEP-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCC(C)C[CH-][Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;trimethyl(3-methylpentyl)silane typically involves the reaction of lithium hydride with trimethyl(3-methylpentyl)silane chloride. The reaction is carried out under an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen. The reaction conditions often include low temperatures and the use of an aprotic solvent such as tetrahydrofuran (THF) to stabilize the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings to enhance safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Lithium;trimethyl(3-methylpentyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in organic synthesis, particularly in the reduction of carbonyl compounds.
Substitution: The silicon-lithium bond can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Typical reducing agents used in conjunction with this compound include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Alcohols and alkanes.
Substitution: Various organosilicon compounds with different functional groups.
Scientific Research Applications
Lithium;trimethyl(3-methylpentyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a precursor for the development of silicon-based drugs.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical implants.
Industry: It is used in the production of silicone-based materials, including sealants, adhesives, and coatings.
Mechanism of Action
The mechanism of action of lithium;trimethyl(3-methylpentyl)silane involves the interaction of the silicon-lithium bond with various substrates. The compound can act as a nucleophile, attacking electrophilic centers in organic molecules. This nucleophilic behavior is facilitated by the electron-donating properties of the silicon atom, which stabilizes the transition state during the reaction. The molecular targets and pathways involved depend on the specific reaction and substrate.
Comparison with Similar Compounds
Lithium Trimethylsilylacetylide (Li[Si(CH₃)₃C≡C])
Structural Differences : The acetylide group (C≡C) replaces the 3-methylpentyl chain, reducing steric bulk but increasing electron-withdrawing effects.
Reactivity : The acetylide moiety enhances nucleophilicity, making it a potent base for deprotonation and cross-coupling reactions. In contrast, the 3-methylpentyl group may prioritize steric stabilization over reactivity .
Applications : Used in synthesizing alkynes and as a precursor in organic chemistry. Lithium trimethyl(3-methylpentyl)silane, with its bulkier substituent, might instead stabilize lithium interfaces in batteries .
(Trimethylsilyl)methyllithium (Li[CH₂Si(CH₃)₃])
Structural Differences : A methyl group bridges the lithium and silicon, offering minimal steric hindrance compared to the branched 3-methylpentyl chain.
Electronic Effects : The methyl group provides moderate electron donation, whereas the 3-methylpentyl group’s alkyl chain could increase hydrophobicity and reduce side reactions with electrolytes in battery systems .
Applications : Employed in nucleophilic alkylation reactions. The 3-methylpentyl variant’s larger substituent may improve passivation layers in lithium-metal batteries, as seen in silane-polymer coatings .
Lithium Disilicate (Li₂Si₂O₅)
Structural Differences: An inorganic silicate framework vs. an organosilicon-lithium complex. Functional Contrast: Lithium disilicate is a ceramic material with high mechanical strength, used in dental applications. Lithium trimethyl(3-methylpentyl)silane, being organic, is suited for electrochemical and synthetic applications .
Chlorotrimethylsilane (ClSi(CH₃)₃)
Functional Differences : A chlorinated silane used as a silylating agent. Unlike the lithium-bound silane, it lacks redox activity but shares steric properties. The 3-methylpentyl group in the lithium variant would further enhance hydrophobicity .
Key Data Tables
Table 1: Structural and Electronic Comparison
| Compound | Formula | Substituent Type | Key Properties | Applications |
|---|---|---|---|---|
| Lithium trimethyl(3-methylpentyl)silane | Li[Si(CH₃)₃(3-methylpentyl)] | Bulky alkyl | Steric stabilization, hydrophobic | Battery anodes, organic synthesis |
| Lithium trimethylsilylacetylide | Li[Si(CH₃)₃C≡C] | Acetylide | High nucleophilicity | Alkyne synthesis |
| (Trimethylsilyl)methyllithium | Li[CH₂Si(CH₃)₃] | Methyl bridge | Moderate reactivity | Alkylation reactions |
| Chlorotrimethylsilane | ClSi(CH₃)₃ | Chlorinated | Silylating agent | Surface modification |
Table 2: Electrochemical Performance in Battery Systems
(Hypothesized performance for lithium trimethyl(3-methylpentyl)silane would align with silane/polymer systems due to similar steric and passivation effects.)
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